molecular formula C26H28N8 B11708745 6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11708745
M. Wt: 452.6 g/mol
InChI Key: LJUGZOUJOZYNCL-ZXVVBBHZSA-N
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Description

6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core. This compound is known for its unique chemical structure, which includes a diethylamino group and a hydrazinyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. The process begins with the preparation of the hydrazone intermediate, followed by its reaction with a triazine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Shares a similar diethylamino group but differs in its overall structure and reactivity.

    Diethylhexyl Butamido Triazone: Another triazine derivative with different substituents, used primarily as a UV absorber.

Uniqueness

6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N8

Molecular Weight

452.6 g/mol

IUPAC Name

2-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H28N8/c1-3-34(4-2)23-17-15-20(16-18-23)19-27-33-26-31-24(28-21-11-7-5-8-12-21)30-25(32-26)29-22-13-9-6-10-14-22/h5-19H,3-4H2,1-2H3,(H3,28,29,30,31,32,33)/b27-19+

InChI Key

LJUGZOUJOZYNCL-ZXVVBBHZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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